(S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride

Chiral Synthesis Asymmetric Catalysis Enantioselective Reactions

Procure (S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride (CAS 2248666-06-8) for your asymmetric synthesis and drug discovery programs. This single (S)-enantiomer, supplied as a stable crystalline hydrochloride salt, eliminates costly chiral resolution steps. Critical intermediate for PD-L1 inhibitor development (2024 patent). Non-interchangeable with the free base (CAS 154148-69-3), the (R)-enantiomer (CAS 173336-98-6), or racemic mixtures. Trust this well-defined chiral building block for reproducible stereochemical SAR studies and scalable pharmaceutical process chemistry.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61
CAS No. 2248666-06-8
Cat. No. B2970534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride
CAS2248666-06-8
Molecular FormulaC5H11ClN2O
Molecular Weight150.61
Structural Identifiers
SMILESC1CC(=O)NC1CN.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1
InChIKeyUJBDBOYWHDPFLK-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS 2248666-06-8): A Chiral Pyrrolidinone Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(S)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral, non-aromatic heterocyclic compound belonging to the pyrrolidin-2-one (γ-lactam) class [1]. It is characterized by an (S)-configured stereocenter at the 5-position of the lactam ring and an aminomethyl substituent, with the hydrochloride salt enhancing its stability and handling [2]. This compound is primarily valued as a versatile chiral building block and intermediate in the synthesis of more complex, biologically active molecules . Its defined stereochemistry is critical for applications where absolute configuration influences downstream molecular recognition, target binding, and pharmacological activity [3]. The hydrochloride salt form (CAS 2248666-06-8) is distinguished from the free base (CAS 154148-69-3) by its improved crystallinity and higher molecular weight (150.61 g/mol vs. 114.15 g/mol) [2]. Direct, publicly available quantitative biological or synthetic performance data comparing this specific compound to its analogs is limited, placing its primary differentiation in its well-defined stereochemistry and its utility as a specific synthetic intermediate, as indicated in recent patent literature [4].

Why (S)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride Cannot Be Replaced by Other Pyrrolidinones or Its Racemate


Generic substitution fails for (S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride due to the combined impact of its specific stereochemistry and salt form, which are non-interchangeable with the free base, the (R)-enantiomer, or racemic mixtures. The (S)-stereocenter dictates the three-dimensional orientation of the aminomethyl side chain, a critical determinant for chiral recognition in asymmetric synthesis and biological target interactions [1]. In contrast, the racemic mixture (e.g., the form found in the nootropic nebracetam) or the (R)-enantiomer (CAS 173336-98-6) would produce different, often less active or unpredictable, biological and synthetic outcomes [2]. Furthermore, substituting the hydrochloride salt for the free base (CAS 154148-69-3) alters key physicochemical properties. The free base is a liquid or low-melting solid, whereas the hydrochloride salt is a defined crystalline solid with a higher molecular weight (150.61 vs. 114.15 g/mol) and different solubility profile, impacting handling, formulation, and reaction stoichiometry [3]. Patents specifically cite the (S)-enantiomer as the preferred intermediate for synthesizing PD-L1 inhibitors, highlighting that the stereochemistry is integral to the final product's therapeutic efficacy [4]. Therefore, substituting with a seemingly similar pyrrolidinone, its racemate, or even the free base introduces variables that can derail stereoselective syntheses and compromise the reproducibility of downstream biological assays [5].

Quantitative Differentiation of (S)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride: A Comparator-Based Evidence Guide for Scientific Selection


Stereochemical Purity: (S)-Enantiomer vs. Racemate

The (S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride is defined by its single (S)-stereocenter, which provides a specific 3D orientation crucial for chiral recognition. While direct comparative binding data is not publicly available, the racemic mixture (±) is often less potent or has off-target effects. For instance, nebracetam, a racemic 4-aminomethyl pyrrolidinone nootropic, has a complex pharmacological profile, whereas the (S)-enantiomer is specified as a key intermediate in a 2024 patent for PD-L1 inhibitors, implying a strong preference for the (S)-configuration in this therapeutic class [1]. The commercial availability of the (S)-enantiomer (CAS 2248666-06-8) contrasts with the racemate (CAS 115307-13-6) and the (R)-enantiomer (CAS 173336-98-6), offering a defined stereochemical input that eliminates ambiguity in structure-activity relationship (SAR) studies and asymmetric synthesis [2].

Chiral Synthesis Asymmetric Catalysis Enantioselective Reactions

Physicochemical Properties: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of (S)-5-(aminomethyl)pyrrolidin-2-one (CAS 2248666-06-8) exhibits distinct physicochemical properties compared to its free base counterpart (CAS 154148-69-3). The salt has a molecular weight of 150.61 g/mol, whereas the free base is 114.15 g/mol, a 32% increase in mass that directly impacts reaction stoichiometry [1]. Furthermore, the salt is a stable crystalline solid, which facilitates accurate weighing, handling, and long-term storage. In contrast, the free base is typically a liquid or low-melting solid, which can be more challenging to handle precisely and may be prone to degradation or CO2 absorption . The increased number of hydrogen bond donors in the salt (3 vs. 2 in the free base) also influences its solubility and crystallization behavior [1].

Formulation Science Chemical Handling Reaction Stoichiometry

Synthetic Utility: As a Chiral Intermediate for PD-L1 Inhibitors

While no direct activity data for this compound is available, its specific utility is evidenced by its role as a key intermediate in the synthesis of PD-1/PD-L1 inhibitors. A 2024 patent application (WO2024176106A1) from Arbutus Biopharma describes improved, scalable methods for synthesizing 5-(aminomethyl)pyrrolidin-2-one compounds, with a specific embodiment for the (S)-enantiomer [1]. The patent positions this compound as a crucial precursor for generating programmed death ligand 1 (PD-L1) inhibitors, a major class of immuno-oncology drugs [2]. This is a significant point of differentiation from other, simpler pyrrolidinones (e.g., piracetam) which have entirely different therapeutic applications as nootropics [3]. The high commercial value and demand for this specific chiral building block in an active area of pharmaceutical development justify its selection over non-chiral or alternative chiral pyrrolidinones.

Oncology Immuno-Oncology Medicinal Chemistry

Optimal Application Scenarios for (S)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride Based on Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

In medicinal chemistry laboratories, this compound is used as a pure (S)-enantiomeric building block for the asymmetric synthesis of more complex molecules. Its defined stereochemistry eliminates the need for costly and time-consuming chiral resolution steps later in the synthetic route. This is particularly valuable for generating single-enantiomer drug candidates, where the opposite enantiomer could be inactive or toxic [1]. Researchers can confidently use this intermediate in stereoselective reactions (e.g., alkylations, acylations, or reductive aminations) to install chirality at the 5-position of the pyrrolidinone ring with high fidelity [2].

Development and Scale-Up of PD-1/PD-L1 Inhibitors

Given its explicit mention in a 2024 patent as a key intermediate for PD-L1 inhibitors, this compound is a critical starting material for pharmaceutical process chemistry groups working in immuno-oncology [3]. The development of scalable synthetic methods for this compound, as detailed in the patent, indicates its importance in the large-scale manufacturing of novel cancer therapeutics. Procuring this specific intermediate is essential for any organization replicating or improving upon the patented synthetic routes to this class of drugs [4].

Structure-Activity Relationship (SAR) Studies of Chiral Pyrrolidinones

For basic research in chemical biology, the (S)-enantiomer serves as a crucial tool for SAR studies. By comparing its activity or binding profile to that of the (R)-enantiomer or racemate, researchers can quantify the stereochemical preference of a biological target. While direct comparative data for this compound is lacking, the principle is well-established: differences in activity between enantiomers can be dramatic, often orders of magnitude apart [5]. This compound provides a well-defined chemical probe to explore such stereochemical SAR, which is foundational for rational drug design.

Preparation of Stable Solid Formulations for In Vivo Studies

The hydrochloride salt form of the compound is preferred for preparing stable, solid formulations for in vivo pharmacological studies. Its crystalline nature allows for accurate and reproducible dosing, a critical requirement for pharmacokinetic (PK) and toxicology experiments. The enhanced stability of the salt, compared to the free base, minimizes the risk of degradation during storage and formulation, ensuring the integrity of the test article throughout the study duration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.